

# An In-depth Technical Guide to 7-Hydroxyheptanal (CAS: 22054-13-3)

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## Compound of Interest

Compound Name: 7-Hydroxyheptanal

Cat. No.: B3188561

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## Introduction

**7-Hydroxyheptanal**, with the CAS number 22054-13-3, is a bifunctional organic molecule featuring a terminal aldehyde and a primary alcohol group separated by a six-carbon aliphatic chain. This unique structure makes it a valuable building block in organic synthesis. While extensive research on the specific biological activities of **7-hydroxyheptanal** is limited, its structural motifs suggest significant potential in the field of drug development, particularly as a flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

## Physicochemical and Spectroscopic Data

Quantitative data for **7-Hydroxyheptanal** is summarized in the tables below, combining experimentally derived and predicted values from various chemical databases.

### Table 1: General and Physicochemical Properties

Property	Value	Source
CAS Number	22054-13-3	[1][2][3]
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O <sub>2</sub>	[1][2][4]
Molecular Weight	130.18 g/mol	[1][3]
Boiling Point (Predicted)	214.5 ± 23.0 °C	[4]
Density (Predicted)	0.937 ± 0.06 g/cm <sup>3</sup>	[4]
LogP (Predicted)	1.12810	[4]
Hydrogen Bond Donor Count	1	[1][4]
Hydrogen Bond Acceptor Count	2	[1][4]
Rotatable Bond Count	6	[1][3][4]
Topological Polar Surface Area	37.3 Å <sup>2</sup>	[1][3]
Exact Mass	130.099379685 Da	[1][4]

**Table 2: Spectroscopic Data**

Spectroscopy Type	Data	Source
Infrared (IR)	vmax: 3400 cm <sup>-1</sup> (O-H stretch), 2700 cm <sup>-1</sup> (aldehyde C-H stretch), 1710 cm <sup>-1</sup> (C=O stretch)	
<sup>13</sup> C NMR	Data available in spectral databases.	[1]
Mass Spectrometry (GC-MS)	Data available in spectral databases.	[1]

## Synthesis of 7-Hydroxyheptanal

A common and well-documented method for the synthesis of **7-hydroxyheptanal** involves the oxidative cleavage of aleuritic acid.

## Experimental Protocol: Synthesis from Aleuritic Acid

This protocol is adapted from established literature procedures.

Materials:

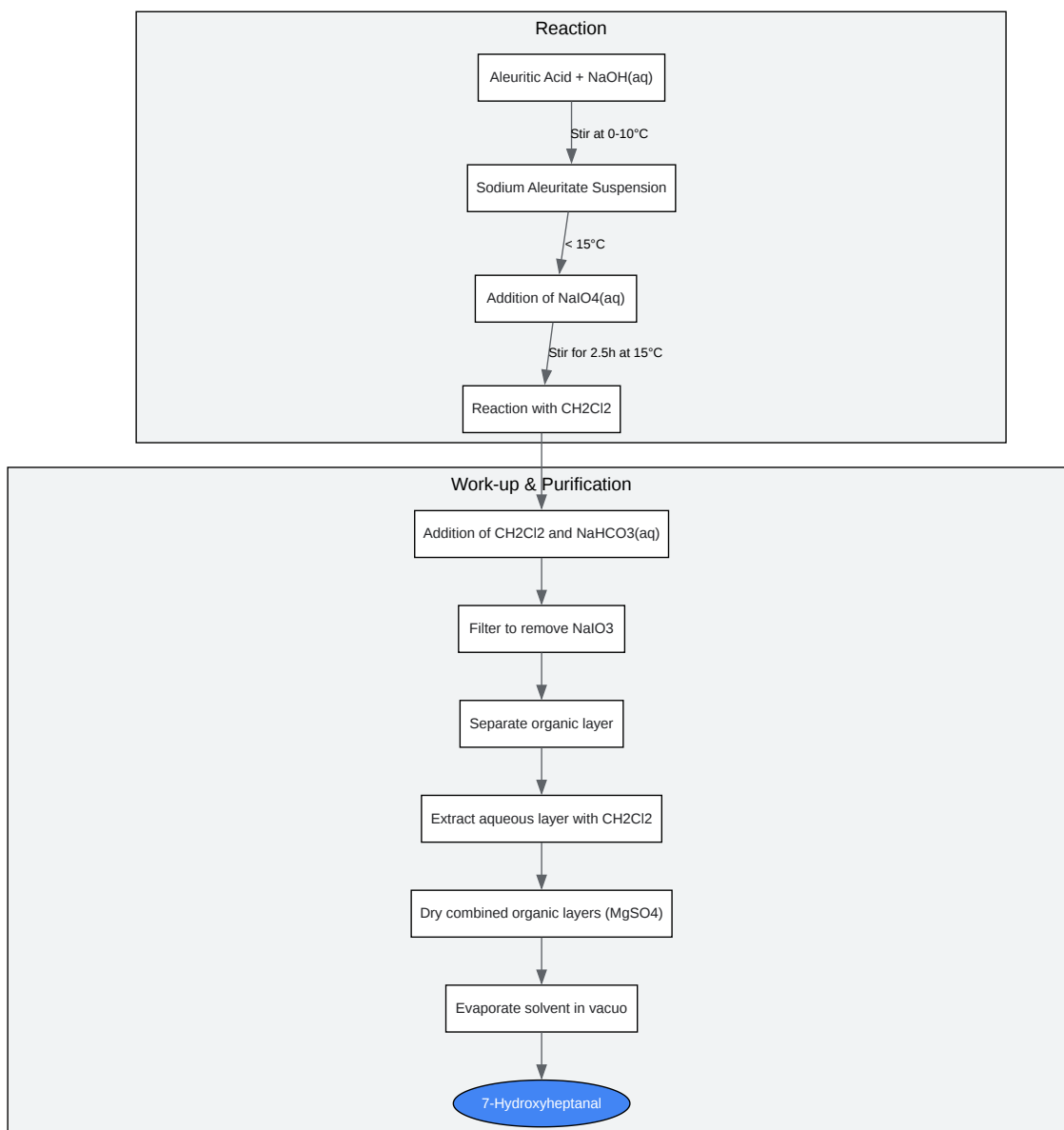
- Aleuritic acid (100 g)
- Sodium hydroxide (13.2 g)
- Deionized water (1460 ml total)
- Sodium periodate (80 g)
- Dichloromethane (1000 ml total)
- Saturated aqueous sodium bicarbonate solution (100 ml)
- Anhydrous magnesium sulfate

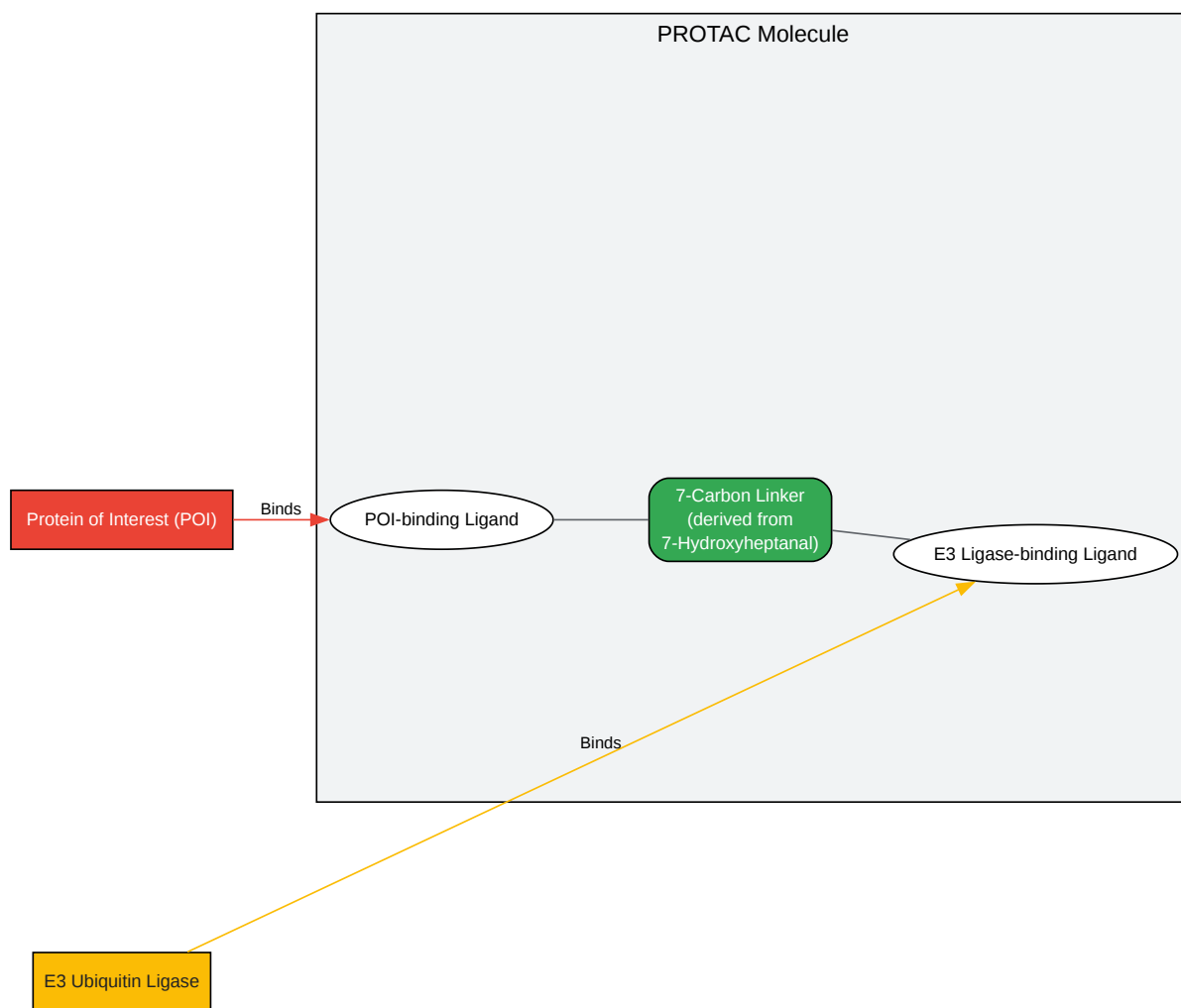
Procedure:

- A solution of sodium hydroxide (13.2 g) in water (660 ml) is added to aleuritic acid (100 g). The resulting suspension is stirred at a temperature between 0°C and 10°C.
- To the suspension of sodium aleuritate, a solution of sodium periodate (80 g) in water (800 ml) is added over a period of 1 hour. The temperature of the reaction mixture should not exceed 15°C.
- Dichloromethane (200 ml) is added, and the mixture is stirred for an additional 2.5 hours at 15°C.
- A further 300 ml of dichloromethane and 100 ml of saturated aqueous sodium bicarbonate are added, and the mixture is stirred vigorously.
- The precipitated sodium iodate is removed by filtration.

- The dichloromethane layer is separated from the aqueous phase.
- The aqueous phase is washed with dichloromethane (500 ml).
- The combined dichloromethane extracts are dried over anhydrous magnesium sulfate.
- The dichloromethane is removed under reduced pressure (in vacuo) at a temperature below 40°C to yield **7-hydroxyheptanal** (43 g).

Workflow Diagram:





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## References

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